Z-Trp-ome

Übersicht

Beschreibung

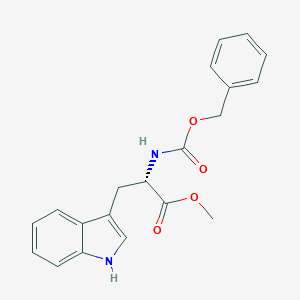

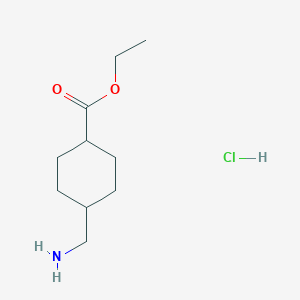

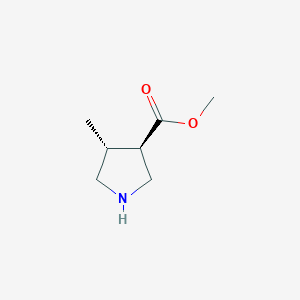

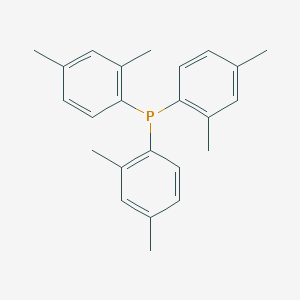

Z-Trp-ome, also known as Cbz-Trp-OMe, is a compound with the molecular formula C20H20N2O4 and a molecular weight of 352.39 . It appears as a light yellow to yellow powder or crystals or liquid .

Synthesis Analysis

Z-Trp-ome is used as a starting material for the synthesis of various herbicides and fungicides in the agrochemical industry. It is also used as a plant growth regulator and as a component in plant protection formulations . In the biotechnology industry, Z-Trp-ome is used as a substrate in the synthesis of peptides and proteins . It is a key intermediate in the synthesis of the ACE inhibitor enalapril, which is one of the most widely prescribed drugs for hypertension .Molecular Structure Analysis

The IUPAC name of Z-Trp-ome is methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate . Its InChI Code is 1S/C20H20N2O4/c1-25-19(23)18(11-15-12-21-17-10-6-5-9-16(15)17)22-20(24)26-13-14-7-3-2-4-8-14/h2-10,12,18,21H,11,13H2,1H3,(H,22,24)/t18-/m0/s1 .Chemical Reactions Analysis

Z-Trp-ome has been found to be involved in various chemical reactions. For instance, it has been reported that tryptophan residues can be labelled with triazolinedione reagents (TAD), indicating that Z-Trp-ome can participate in such reactions .Physical And Chemical Properties Analysis

Z-Trp-ome is a light yellow to yellow powder or crystals or liquid . It has a molecular weight of 352.39 . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Z-Trp-ome plays a significant role in the development of biomedical materials , particularly in the synthesis of temperature- and pH-responsive polymers . These polymers are used for controlled drug delivery and cellular uptake, leveraging their ability to undergo reversible hydrophilic/hydrophobic transitions in response to environmental changes .

Drug Delivery Systems

In the realm of targeted drug delivery , Z-Trp-ome derivatives are utilized to create self-assembled dipeptide-based nanoparticles. These nanoparticles can encapsulate chemotherapeutic drugs, facilitating intracellular drug delivery and enhancing the efficacy of cancer treatments .

Biochemistry

Z-Trp-ome is instrumental in enzymatic polymerization processes, which are eco-friendly alternatives to traditional chemical syntheses of polypeptides. These polypeptides have diverse applications, including the creation of homopolymers and block copolymers with specific molecular architectures .

Pharmacology

In pharmacological research, Z-Trp-ome is a precursor in the synthesis of various peptides and proteins. It is used to study the role of TRP channels in physiological functions and as potential therapeutic drug targets for diseases like neurological disorders and cancers .

Molecular Biology

Z-Trp-ome contributes to the synthesis of artificial polypeptides, which are crucial in understanding protein structures and functions. These synthesized polypeptides are used to explore the physiological roles of proteins and their applications in molecular biology .

Chemical Synthesis

Z-Trp-ome is a key building block in peptide synthesis, particularly in the creation of complex molecules like brevianamide F. It is used for anchoring tryptophan to solid supports during the synthesis process, demonstrating its versatility in organic chemistry .

Materials Science

In materials science, Z-Trp-ome-based polymers are explored for their stimuli-responsive properties . These materials are promising for sustainable development and have potential applications in creating smart surfaces and devices .

Analytical Chemistry

Z-Trp-ome derivatives are used in temperature-responsive chromatography for the separation of new therapeutic modalities. This green analytical method is essential for the simultaneous analysis of multiple compounds, reducing the use of organic solvents and simplifying the analytical process .

Safety and Hazards

Z-Trp-ome is classified under GHS07 for safety. The hazard statements include H315, H319, and H335. Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Wirkmechanismus

Target of Action

Z-Trp-ome, also known as N-CBZ-L-tryptophan methyl ester

Mode of Action

It is likely that the compound interacts with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, altering cellular processes, or interacting with biochemical pathways . The exact nature of these interactions and the resulting changes in cellular function are areas of ongoing research.

Biochemical Pathways

Z-Trp-ome may be involved in several biochemical pathways due to the presence of the tryptophan moiety. Tryptophan is a precursor for many bioactive molecules and can be metabolized via several pathways, including the kynurenine pathway, the serotonin production pathway, and direct transformation by the gut microbiota . .

Pharmacokinetics

The compound’s molecular weight is 352.38 , and it has a predicted density of 1.269±0.06 g/cm3 . Its predicted boiling point is 579.3±50.0 °C

Action Environment

The action of Z-Trp-ome may be influenced by a variety of environmental factors. For example, the compound’s stability and efficacy may be affected by temperature, pH, and the presence of other compounds or enzymes. The compound is recommended to be stored at 2-8°C , suggesting that it may be sensitive to temperature.

Eigenschaften

IUPAC Name |

methyl (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-25-19(23)18(11-15-12-21-17-10-6-5-9-16(15)17)22-20(24)26-13-14-7-3-2-4-8-14/h2-10,12,18,21H,11,13H2,1H3,(H,22,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWXSVJXETXGGQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Trp-ome | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)